molecular formula C10H18O2 B8289003 2-(4-Methyl-4-pentenyl)-2-methyl-1,3-dioxolane

2-(4-Methyl-4-pentenyl)-2-methyl-1,3-dioxolane

Cat. No.: B8289003
M. Wt: 170.25 g/mol
InChI Key: VZUGAJIKBVMJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-4-pentenyl)-2-methyl-1,3-dioxolane is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-methyl-2-(4-methylpent-4-enyl)-1,3-dioxolane

InChI

InChI=1S/C10H18O2/c1-9(2)5-4-6-10(3)11-7-8-12-10/h1,4-8H2,2-3H3

InChI Key

VZUGAJIKBVMJFY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCCC1(OCCO1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of methyl triphenylphosphonium bromide (218 g) in anhydrous tetrahydrofuran (1.8 l) cooled to 0° C. is added 1.6 M n-butyllithium (270 ml) and2.6 M n-butyl lithium (37.5 ml). After stirring for 1 hour, 6,6-ethylenedioxy-heptane-2-one (91.3 g) in anhydrous tetrahydrofuran (200 ml) is added dropwise and the mixture stirred for 1.5 hours at room temperature. The reaction mixtures is then filtered and the filter cake washed with ether. The solent is removed via distillation at atmospheric pressure. The crude residue is purified via vacuum distillation to give 6,6-ethylenedioxy-2-methyl-hept-1-ene (33.95 g, 38%) bp 75°@15 mm; nmr (CDCl3,δ), 1.32 (s, 3H, ##STR53## 1.7 (s, 3H, CH3 --C=), 3.92 (s, 4H, OCH2CH2O), 4.67 (bs, 2H, ##STR54##
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step Two
Quantity
91.3 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
218 g
Type
catalyst
Reaction Step Four
Quantity
1.8 L
Type
solvent
Reaction Step Four

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